H12Cl3EuO6

Description

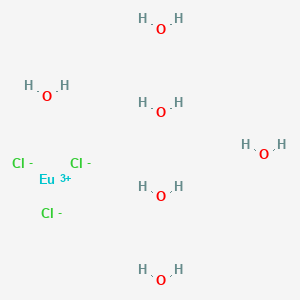

H₁₂Cl₃EuO₆, systematically named europium(III) chloride hexahydrate (EuCl₃·6H₂O), is a hydrated inorganic compound of europium and chlorine. It is characterized by its molecular weight of 366.41 g/mol, crystalline white appearance, and high density of 4.89 g/cm³ . This compound is commercially available in purities ranging from 99% (2N) to 99.999% (5N), making it critical for applications in electronics, catalysis, and phosphor materials . Europium’s unique luminescent properties, attributed to its 4f electronic transitions, distinguish EuCl₃·6H₂O from other lanthanide chlorides.

Properties

IUPAC Name |

europium(3+);trichloride;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Eu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDWVTKHJOZOBQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Eu+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3EuH12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Europium(3+) chloride hydrate can be synthesized by dissolving europium oxide (Eu2O3) in hydrochloric acid (HCl). The reaction typically proceeds as follows:

Eu2O3+6HCl→2EuCl3+3H2O

The resulting europium chloride solution is then evaporated to obtain europium(3+) chloride hydrate crystals .

Industrial Production Methods: Industrial production of europium(3+) chloride hydrate involves similar processes but on a larger scale. The europium oxide is dissolved in hydrochloric acid, and the solution is concentrated through evaporation. The resulting crystals are then purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation-Reduction Reactions: Europium(3+) chloride hydrate can undergo redox reactions, where europium can be reduced from the +3 oxidation state to the +2 state.

Substitution Reactions: The chloride ions in europium(3+) chloride hydrate can be substituted with other anions, such as nitrate or sulfate, under appropriate conditions.

Common Reagents and Conditions:

Oxidation-Reduction: Reducing agents like sodium amalgam can be used to reduce europium(3+) to europium(2+).

Substitution: Reactions with silver nitrate (AgNO3) can substitute chloride ions with nitrate ions.

Major Products Formed:

Reduction: Europium(2+) chloride (EuCl2)

Substitution: Europium(3+) nitrate hydrate (Eu(NO3)3·6H2O)

Scientific Research Applications

Chemistry: Europium(3+) chloride hydrate is used as a precursor for synthesizing other europium compounds, which are essential in various chemical research and industrial applications .

Biology and Medicine: In biological research, europium compounds are used as luminescent probes for detecting biomolecules. Their unique luminescent properties make them valuable in time-resolved fluorescence assays .

Industry: Europium(3+) chloride hydrate is used in the production of phosphors for color television tubes and LED lights. It is also used in the manufacturing of fluorescent materials and as a dopant in glass and ceramics .

Mechanism of Action

The luminescent properties of europium(3+) chloride hydrate arise from the electronic transitions within the europium ion. When excited by an external energy source, europium ions emit light as they return to their ground state. This process involves the absorption of energy, followed by non-radiative relaxation and subsequent emission of photons .

Comparison with Similar Compounds

Structural and Functional Similar Compounds

Structurally Similar Compounds: Lanthanide Chloride Hydrates

Lanthanide chloride hydrates, such as SmCl₃·6H₂O (samarium chloride hexahydrate) and GdCl₃·6H₂O (gadolinium chloride hexahydrate), share the general formula LnCl₃·6H₂O (Ln = lanthanide). These compounds exhibit analogous crystal structures but differ in ionic radii and magnetic properties due to the lanthanide contraction effect.

Table 1: Comparative Properties of H₁₂Cl₃EuO₆ and Analogues

Key Differences :

- Ionic Radius : Europium’s smaller ionic radius compared to samarium (Sm³+) results in higher lattice energy, influencing solubility and thermal stability .

- Magnetic Behavior : Gadolinium (Gd³+) has a higher magnetic moment (7.94 μB) than Eu³+ (3.4 μB), making GdCl₃·6H₂O more suitable for magnetic resonance imaging (MRI) .

Functionally Similar Compounds: Europium Salts

Europium nitrate (Eu(NO₃)₃·6H₂O) and europium oxide (Eu₂O₃) are functionally similar due to shared europium(III) centers but differ in reactivity and applications:

- Eu(NO₃)₃·6H₂O: Highly soluble in water, used in solution-based synthesis of europium-doped nanomaterials.

- Eu₂O₃ : Anhydrous oxide with high thermal stability (>2000°C), employed in laser crystals and nuclear control rods.

Biological Activity

H12Cl3EuO6, a europium-based compound, has garnered attention for its potential biological activities, particularly in the fields of biomedicine and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Composition and Properties

This compound is a complex compound consisting of europium, chlorine, and oxygen. The unique properties of europium ions contribute to the compound's fluorescence and reactivity, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The europium ion exhibits strong luminescence, which can be utilized in bioimaging and as a fluorescent probe in biological assays.

- Interaction with Biomolecules : this compound can interact with proteins and nucleic acids through coordination bonds, influencing their structure and function.

- Oxidative Stress Modulation : The compound may have antioxidant properties that help mitigate oxidative stress in biological systems.

Therapeutic Applications

Research indicates that this compound has potential applications in:

- Cancer Therapy : Studies suggest that europium compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

- Diagnostic Imaging : The fluorescent properties of this compound make it suitable for use as a contrast agent in imaging techniques such as MRI and fluorescence microscopy.

- Drug Delivery Systems : The compound can be used in targeted drug delivery systems due to its ability to encapsulate therapeutic agents.

1. Antioxidant Activity

A study investigated the antioxidant activity of this compound using various assays to measure its ability to scavenge free radicals. The results demonstrated significant antioxidant potential compared to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

2. Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

3. Fluorescent Imaging Applications

Research demonstrated the efficacy of this compound as a fluorescent probe for cellular imaging. When applied to live cell cultures, the compound showed bright fluorescence, allowing for visualization of cellular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.